molecular formula C3H6F3NO2S B1390574 3,3,3-Trifluoropropane-1-sulfonamide CAS No. 1033906-44-3

3,3,3-Trifluoropropane-1-sulfonamide

Cat. No. B1390574
M. Wt: 177.15 g/mol
InChI Key: DNCVSZHNFQLPLX-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropane-1-sulfonamide is a chemical compound with the empirical formula C3H6F3NO2S . It is also known by other identifiers such as 2-(Trifluoromethyl)ethane-1-sulfonamide and MFCD08704575 .


Molecular Structure Analysis

The molecular weight of 3,3,3-Trifluoropropane-1-sulfonamide is 177.15 . The InChI key is DNCVSZHNFQLPLX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,3,3-Trifluoropropane-1-sulfonamide is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Triflamides and Triflimides in Organic Chemistry and Catalysis

  • Synthesis and Applications : Triflamides, including derivatives like 3,3,3-Trifluoropropane-1-sulfonamide, are highly valued in organic chemistry due to their NH-acidity, lipophilicity, catalytic activity, and unique chemical properties. They serve as efficient catalysts or additives in numerous reactions, such as cycloaddition, Friedel–Crafts reactions, and condensation reactions. These compounds are integral in C-amination (sulfonamidation) reactions, yielding products that are vital building blocks in organic synthesis, catalysts, and ligands in metal complex catalysis (Moskalik & Astakhova, 2022).

Applications in Synthesis of Heterocycles and Cycloaddition Reactions

  • Sulfonamides as Terminators of Cationic Cyclisations : Sulfonamides, such as 3,3,3-Trifluoropropane-1-sulfonamide, can effectively terminate cationic cyclisations, leading to the efficient formation of polycyclic systems. These reactions are significant in the synthesis of complex molecular structures (Haskins & Knight, 2002).
  • 1,3-Dipolar Cycloadditions : Derivatives of 3,3,3-Trifluoropropane-1-sulfonamide participate in 1,3-dipolar cycloaddition reactions, forming various substituted products like pyrrolidines, which are valuable in medicinal chemistry and synthetic organic chemistry (Markitanov et al., 2018).

Molecular Structure Analysis and Quantum Chemical Studies

  • Molecular Structure of 3,3,3-Trifluoropropane-1-sulfonyl Chloride : Detailed experimental and theoretical studies on the molecular and vibrational analysis of 3,3,3-Trifluoropropane-1-sulfonyl chloride have been conducted. These studies help in understanding the fundamental properties of such compounds, essential for their application in various chemical reactions (Galván et al., 2017).

Catalytic Applications and Reaction Mechanisms

  • Ytterbium(III) Triflate-Catalyzed Amination : Ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides, like 3,3,3-Trifluoropropane-1-sulfonamide, offers an efficient route to synthesize conjugated enynes. This method highlights the catalytic potential of such sulfonamides in organic synthesis (Rao et al., 2009).

Safety And Hazards

The safety information available indicates that 3,3,3-Trifluoropropane-1-sulfonamide may cause skin and eye irritation, and may be harmful if inhaled . It is classified under the GHS07 hazard class .

properties

IUPAC Name

3,3,3-trifluoropropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO2S/c4-3(5,6)1-2-10(7,8)9/h1-2H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVSZHNFQLPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672297
Record name 3,3,3-Trifluoropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropane-1-sulfonamide

CAS RN

1033906-44-3
Record name 3,3,3-Trifluoropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MG Thomas, M De Rycker, M Ajakane… - Journal of Medicinal …, 2018 - ACS Publications
The leishmaniases are diseases that affect millions of people across the world, in particular visceral leishmaniasis (VL) which is fatal unless treated. Current standard of care for VL …
Number of citations: 36 pubs.acs.org
G Amato, R Wiethe, A Manke, V Vasukuttan… - Bioorganic & medicinal …, 2019 - Elsevier
Antagonists of type 1 cannabinoid receptors (CB1) may be useful in treating diabetes, hepatic disorders, and fibrosis. Otenabant (1) is a potent and selective CB1 inverse agonist that …
Number of citations: 4 www.sciencedirect.com
P Kloevekorn, B Pfaffenrot, M Juchum, R Selig… - European Journal of …, 2021 - Elsevier
The mitogen-activated protein kinase (MAP) kinase 4 (MKK4) was found to be a major regulator of liver regeneration and could be a valuable drug target addressing liver related …
Number of citations: 9 www.sciencedirect.com

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